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Compound of Interest

Compound Name: (+)-Dimethyl L-tartrate

Cat. No.: B147398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Dimethyl L-
tartrate (DMT) as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols.

This reaction is a cornerstone of asymmetric synthesis, enabling the predictable and highly

enantioselective preparation of 2,3-epoxyalcohols, which are versatile chiral building blocks for

the synthesis of pharmaceuticals and other bioactive molecules.[1][2]

Introduction
The Sharpless asymmetric epoxidation, first reported by Katsuki and Sharpless in 1980, is a

highly reliable method for the enantioselective conversion of primary and secondary allylic

alcohols to their corresponding epoxides.[3] The reaction typically employs a catalyst system

composed of titanium(IV) isopropoxide [Ti(O-i-Pr)₄], a chiral dialkyl tartrate, and tert-butyl

hydroperoxide (TBHP) as the oxidant.[1] While (+)-diethyl L-tartrate (DET) is the most

commonly used chiral ligand, (+)-dimethyl L-tartrate (DMT) has been shown to be an equally

effective alternative, in some cases offering advantages in the work-up procedure due to its

higher water solubility.[4][5] This document outlines the mechanism, applications, and detailed

protocols for the use of (+)-DMT in this pivotal transformation.

Mechanism of Action and Stereoselectivity
The stereochemical outcome of the Sharpless asymmetric epoxidation is directed by the chiral

tartrate ligand. The active catalyst is a dimeric titanium-tartrate complex that coordinates both
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the allylic alcohol and the TBHP oxidant.[2][3] This coordination creates a chiral environment

that forces the delivery of the peroxide oxygen to a specific face of the alkene.

The stereoselectivity can be reliably predicted using the following mnemonic: when the allylic

alcohol is drawn in the plane with the hydroxyl group in the bottom right corner, the use of (+)-
Dimethyl L-tartrate directs the epoxidation to the bottom face of the double bond. Conversely,

(-)-dimethyl D-tartrate would direct the oxidation to the top face.[1]

Quantitative Data
While (+)-DMT is known to be effective, extensive quantitative data across a wide range of

substrates is less commonly reported than for its diethyl and diisopropyl counterparts. However,

the available data indicates that high enantioselectivities can be achieved.

Allylic Alcohol
Substrate

Chiral Ligand Yield (%)
Enantiomeric
Excess (e.e.)
(%)

Reference

(E)-5-phenyl-2-

penten-1-ol

(+)-Dimethyl L-

tartrate
Not Specified >95 [4][5]

Experimental Protocols
The following protocols are representative examples for conducting a Sharpless asymmetric

epoxidation using (+)-Dimethyl L-tartrate. Strict anhydrous conditions are crucial for the

success of the reaction.

1. Preparation of Anhydrous tert-Butyl Hydroperoxide (TBHP) in Dichloromethane

Caution: Handle TBHP with care behind a safety shield.

Commercially available 70% aqueous TBHP is extracted into dichloromethane.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and stored over

activated 4Å molecular sieves. The concentration is determined by iodometric titration.

2. Catalytic Sharpless Asymmetric Epoxidation of an Allylic Alcohol
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This procedure is adapted for a generic allylic alcohol and should be optimized for specific

substrates.

Materials:

Allylic alcohol (1.0 eq)

(+)-Dimethyl L-tartrate ((+)-DMT) (0.06 eq)

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] (0.05 eq)

Anhydrous TBHP in dichloromethane (1.5 - 2.0 eq)

Activated powdered 4Å molecular sieves

Anhydrous dichloromethane (CH₂Cl₂)

Inert gas (Argon or Nitrogen)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and an inert gas inlet is charged with activated powdered 4Å molecular sieves

(approximately 0.5 g per 10 mmol of allylic alcohol).

Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C in

a dry ice/acetone bath.

To the stirred suspension, add (+)-Dimethyl L-tartrate (0.06 eq).

Titanium(IV) isopropoxide (0.05 eq) is then added dropwise. The mixture is stirred for at least

30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

The allylic alcohol (1.0 eq) is added to the reaction mixture.

The solution of anhydrous TBHP in dichloromethane (1.5-2.0 eq) is added dropwise via a

syringe pump over several hours, maintaining the internal temperature at or below -20 °C.
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The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to

warm to room temperature and stirred vigorously for 1 hour.

The resulting biphasic mixture is filtered through a pad of Celite® to remove the titanium

salts. The filter cake is washed thoroughly with dichloromethane.

The combined filtrate is transferred to a separatory funnel, and the layers are separated. The

aqueous layer is extracted with dichloromethane (2x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude epoxy alcohol is purified by flash column chromatography on silica gel.
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Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
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Caption: Experimental workflow for Sharpless asymmetric epoxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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